Methyl 5-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate
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Overview
Description
Methyl 5-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate is a chemical compound with an intriguing structure. It belongs to the pyrazolo[1,5-a]pyrimidine class, which exhibits diverse biological activities. This compound combines a pyrazolo[1,5-a]pyrimidine core with a methyl ester group at the 7-position and a 2,4-dichlorophenyl substituent at the 5-position. Its synthesis and applications have attracted significant scientific interest.
Preparation Methods
Synthetic Routes:
Several synthetic routes lead to the formation of Methyl 5-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate. One efficient method involves the regioselective condensation of an aminopyrazole with a chlorinated carboxylic acid derivative. The reaction proceeds via an addition–elimination mechanism, resulting in the desired product .
Reaction Conditions:
- Starting materials: Aminopyrazole and chlorinated carboxylic acid
- Solvent: Organic solvents (e.g., DMSO)
- Catalysts: Dimethylamino leaving group
- Temperature: Typically around 100–150°C
Industrial Production:
While industrial-scale production methods may vary, the synthesis typically involves optimizing reaction conditions for yield and purity. Researchers continue to explore greener and more efficient approaches.
Chemical Reactions Analysis
Methyl 5-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate undergoes various chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups.
Oxidation/Reduction Reactions: Depending on reaction conditions, it may undergo oxidation or reduction processes.
Major Products: The primary products include derivatives with modified substituents at the 5-position or the 7-position.
Scientific Research Applications
Researchers have explored the compound’s applications in various fields:
Medicine: Methyl 5-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate exhibits promising cytotoxic activity against cancer cell lines, making it a potential candidate for cancer therapy. Further studies are needed to understand its mechanism of action and optimize its efficacy.
Chemistry: Its unique structure and reactivity make it valuable for designing novel ligands, catalysts, or bioactive molecules.
Industry: The compound’s synthetic versatility may find applications in the pharmaceutical and agrochemical industries.
Mechanism of Action
The exact mechanism by which Methyl 5-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways within cells, influencing cell growth, apoptosis, or other cellular processes.
Comparison with Similar Compounds
While Methyl 5-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate is unique in its structure, it shares similarities with other pyrazolo[1,5-a]pyrimidines. Notable compounds include :
- Pyrazolo[3,4-d]pyrimidines
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines
Properties
Molecular Formula |
C14H9Cl2N3O2 |
---|---|
Molecular Weight |
322.1 g/mol |
IUPAC Name |
methyl 5-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C14H9Cl2N3O2/c1-21-14(20)12-7-11(18-13-4-5-17-19(12)13)9-3-2-8(15)6-10(9)16/h2-7H,1H3 |
InChI Key |
AGFNRUSYOINMBC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC2=CC=NN21)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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